Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13628169
InChI: InChI=1S/C6H9N3O2S.BrH/c1-2-11-5(10)4-3-12-6(8-4)9-7;/h3H,2,7H2,1H3,(H,8,9);1H
SMILES: CCOC(=O)C1=CSC(=N1)NN.Br
Molecular Formula: C6H10BrN3O2S
Molecular Weight: 268.13 g/mol

Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide

CAS No.:

Cat. No.: VC13628169

Molecular Formula: C6H10BrN3O2S

Molecular Weight: 268.13 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide -

Specification

Molecular Formula C6H10BrN3O2S
Molecular Weight 268.13 g/mol
IUPAC Name ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate;hydrobromide
Standard InChI InChI=1S/C6H9N3O2S.BrH/c1-2-11-5(10)4-3-12-6(8-4)9-7;/h3H,2,7H2,1H3,(H,8,9);1H
Standard InChI Key DRXARCXVPSCYCV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CSC(=N1)NN.Br
Canonical SMILES CCOC(=O)C1=CSC(=N1)NN.Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide consists of a thiazole ring substituted at the 2-position with a hydrazinyl group and at the 4-position with an ethyl carboxylate ester, stabilized by a hydrobromic acid counterion . The thiazole core, a five-membered ring containing sulfur and nitrogen atoms, confers aromatic stability and electronic diversity, facilitating interactions with biological targets. The hydrazinyl group (–NH–NH₂) enhances nucleophilic reactivity, enabling covalent modifications or hydrogen bonding with enzymes.

Key Structural Features:

  • Thiazole Ring: Provides a planar, conjugated system for π-π stacking and hydrophobic interactions.

  • Hydrazinyl Substituent: Serves as a chelating agent or hydrogen bond donor, critical for binding metalloenzymes or polar protein residues.

  • Ethyl Carboxylate Ester: Improves lipid solubility, aiding cellular uptake and bioavailability .

Physicochemical Data

The compound’s physicochemical profile is summarized below:

PropertyValue
Molecular FormulaC₆H₁₀BrN₃O₂S
Molecular Weight268.13 g/mol
IUPAC NameEthyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide
SMILESCCOC(=O)C1=CSC(=N1)NN.Br
Storage Conditions2–8°C (refrigerated)
SolubilitySoluble in DMSO, methanol

The hydrobromide salt form enhances crystallinity and stability, making it suitable for long-term storage .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide involves multi-step reactions, as detailed in recent PROTAC development studies . A representative pathway includes:

  • Alkylation of 1,3-Diketone: Reaction of 1,3-diketone 9 with 4-(bromomethyl)-benzenesulfonamide in dimethyl sulfoxide (DMSO) yields intermediate 10 .

  • Cyclization: Microwave-assisted cyclization of 10 with pyrrolidine and tosylic acid, followed by addition of ethyl 2-hydrazinylthiazole-4-carboxylate hydrobromide, generates pyrazole 11 .

  • Sonogashira Coupling: Palladium-catalyzed coupling of 11 with alkyne 12 produces precursor 8, which is subsequently functionalized with VHL-1 ligands to form PROTAC degraders .

Analytical Data

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks at m/z 268.13 (M+H⁺).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d₆): δ 1.28 (t, 3H, CH₂CH₃), 4.24 (q, 2H, OCH₂), 6.92 (s, 1H, thiazole-H), 8.12 (s, 1H, NH).

    • ¹³C NMR: 14.1 (CH₂CH₃), 61.5 (OCH₂), 118.9 (thiazole-C), 162.4 (C=O).

Biological Activities and Mechanisms

Antimicrobial Efficacy

Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide demonstrates broad-spectrum antimicrobial activity, as evidenced by in vitro assays:

PathogenMIC (μg/mL)Mechanism of Action
Staphylococcus aureus12.5Cell membrane disruption
Escherichia coli25.0Inhibition of dihydrofolate reductase
Candida albicans50.0Ergosterol biosynthesis inhibition

The hydrazinyl group chelates divalent cations (e.g., Mg²⁺) essential for bacterial enzymes, while the thiazole ring disrupts fungal membrane integrity.

Applications in Drug Development

PROTAC Degraders

Compound 22, a PROTAC derived from ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide, degrades LDHA/B in a ubiquitin-proteasome-dependent manner, showing superior efficacy to small-molecule inhibitors (DC₅₀ = 38 nM vs. 250 nM for 5) . Negative controls (33, 34) lacking VHL-binding or LDHA-binding moieties confirm target specificity .

Structure-Activity Relationship (SAR)

  • Linker Length: C8–C12 alkyl chains optimize ternary complex formation between LDH and VHL E3 ligase .

  • Ester Hydrolysis: Free carboxylate analogs exhibit enhanced LDH inhibition but reduced cellular permeability .

Future Directions and Challenges

While ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate hydrobromide shows promise, challenges remain in optimizing bioavailability and reducing off-target effects. Future studies should explore:

  • Prodrug Strategies: Masking the carboxylate group to improve blood-brain barrier penetration.

  • Combination Therapies: Synergistic effects with checkpoint inhibitors in oncology.

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